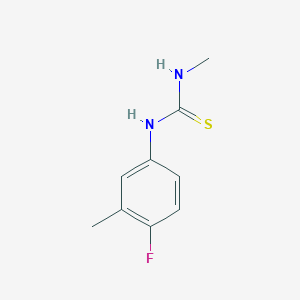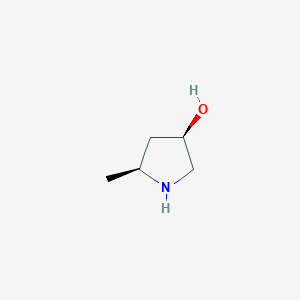
(3R,5S)-5-Methylpyrrolidin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-5-Methylpyrrolidin-3-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with a hydroxyl group and a methyl group attached at specific positions, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
科学的研究の応用
(3R,5S)-5-Methylpyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: Employed in the production of agrochemicals and other specialty chemicals.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Methylpyrrolidin-3-OL typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a diketone intermediate using a diketoreductase enzyme, which ensures high stereoselectivity and yield . Another approach involves the use of chemical reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymatic reduction using microbial enzymes like those from Acinetobacter species has been reported to produce high yields with excellent enantiomeric excess . These methods are preferred for large-scale production due to their cost-effectiveness and environmental benefits.
化学反応の分析
Types of Reactions
(3R,5S)-5-Methylpyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
類似化合物との比較
Similar Compounds
(3R,5S)-5-Hydroxymethyl-3-pyrrolidinol: Similar structure but with a hydroxymethyl group instead of a methyl group.
(3R,5S)-3,5,6-Trihydroxyhexanoic acid: Contains additional hydroxyl groups and a different carbon chain length.
Uniqueness
(3R,5S)-5-Methylpyrrolidin-3-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a chiral building block make it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
(3R,5S)-5-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(7)3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDSFXRPBMMGQ-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

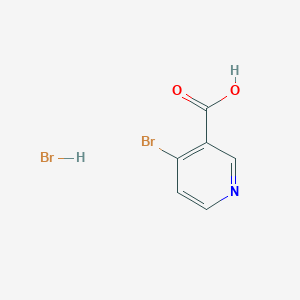
![1-(3,4-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2372917.png)
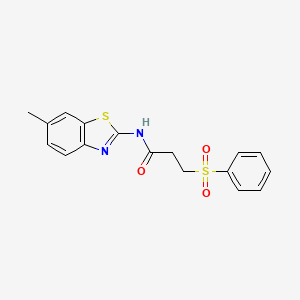
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2372919.png)

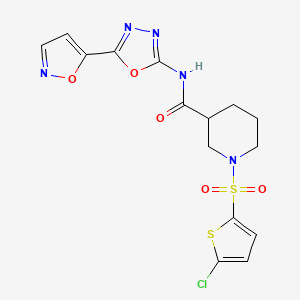
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2372922.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B2372926.png)
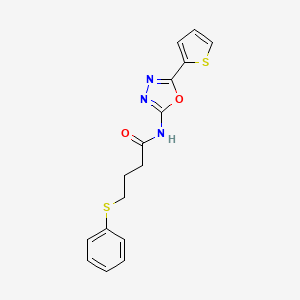
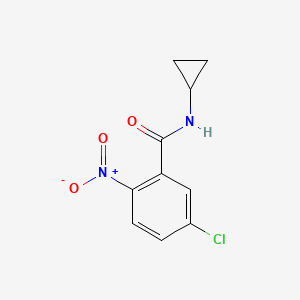
![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2372929.png)
![6-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2372931.png)
